molecular formula C15H15N3O3 B6089828 5-(2-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE

5-(2-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE

Cat. No.: B6089828
M. Wt: 285.30 g/mol
InChI Key: KAFXPJWECMUYMR-UHFFFAOYSA-N
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Description

5-(2-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Properties

IUPAC Name

5-(2-methoxyphenyl)-2-methyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-8-16-14-13(15(20)17-8)10(7-12(19)18-14)9-5-3-4-6-11(9)21-2/h3-6,10H,7H2,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFXPJWECMUYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(CC(=O)N2)C3=CC=CC=C3OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with a suitable pyrimidine derivative in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like 2-propanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(2-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its specific structural features that confer high potency and selectivity as an enzyme inhibitor. Its methoxyphenyl group and pyrido[2,3-d]pyrimidine core contribute to its distinct biological activities and potential therapeutic applications .

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